REACTION_CXSMILES
|
[F:1][CH2:2][C:3]([CH2:5][F:6])=[O:4].[F:7][C:8]1[CH:9]=[CH:10][C:11](O)=[C:12]([C:14](=[O:16])[CH3:15])[CH:13]=1.N1CCCC1>CO>[F:7][C:8]1[CH:13]=[C:12]2[C:11](=[CH:10][CH:9]=1)[O:4][C:3]([CH2:5][F:6])([CH2:2][F:1])[CH2:15][C:14]2=[O:16]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
FCC(=O)CF
|
Name
|
|
Quantity
|
6.69 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.31 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (gradient elution, 0-25% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(CC(OC2=CC1)(CF)CF)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.1 mmol | |
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |